Adrenorphin, also known as metorphamide, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Adrenorphin is considered to be a practically insoluble (in water) and relatively neutral molecule.
adrenorphin
CAS No.:
Cat. No.: VC0005291
Molecular Formula: C44H69N15O9S
Molecular Weight: 984.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C44H69N15O9S |
---|---|
Molecular Weight | 984.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Standard InChI | InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 |
Standard InChI Key | XJOQRTJDYAHKPY-MWSMAVIUSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Structural and Biosynthetic Characteristics of Adrenorphin
Primary Structure and Modifications
Adrenorphin’s primary sequence (YGGFMRRV-NH₂) shares homology with methionine-enkephalin (YGGFM) but includes additional C-terminal residues (Arg-Arg-Val) and a critical amidated valine. This C-terminal amidation enhances receptor binding affinity and metabolic stability compared to non-amidated opioids . The structural alignment is as follows:
Position | Amino Acid | Modification |
---|---|---|
1 | Tyr | N-terminal |
2–4 | Gly-Gly-Phe | Core enkephalin |
5 | Met | Sulfur-containing |
6–7 | Arg-Arg | Basic residues |
8 | Val | C-terminal amidation |
Biosynthetic Pathway
Adrenorphin is processed from proenkephalin A, a precursor protein that also yields enkephalins, adrenorphin, and other bioactive peptides. Unique proteolytic cleavage at paired basic residues (Lys-Arg) and subsequent amidation by peptidylglycine α-amidating monooxygenase (PAM) distinguish its post-translational modification . Regional differences in processing enzymes explain its heterogeneous distribution in neural and endocrine tissues .
Pharmacological Profile and Receptor Interactions
Opioid Receptor Affinity
Adrenorphin binds selectively to μ- and κ-opioid receptors (MOR and KOR), with negligible activity at δ-opioid receptors (DOR). Competitive binding assays reveal a Ki of 12 nM for MOR, making it 10-fold more potent than Leu-enkephalin . Its balanced MOR/KOR agonism underpins dual analgesic and respiratory effects:
Receptor | Agonist Activity | Functional Outcome |
---|---|---|
μ-opioid | Yes (Ki: 12 nM) | Analgesia, respiratory depression |
κ-opioid | Yes | Dysphoria, diuresis |
δ-opioid | No | — |
Analgesic Mechanisms
In rodent models, adrenorphin administration suppresses nociceptive responses in tail-flick and hot-plate tests. Its effects are reversible by naloxone, confirming opioid receptor mediation . Unlike morphine, adrenorphin’s analgesia lacks tolerance development in chronic pain models, suggesting unique receptor internalization dynamics .
Respiratory Effects
Adrenorphin induces dose-dependent respiratory depression via MOR activation in the pre-Bötzinger complex. This contrasts with κ-selective agonists, which minimally affect respiration, highlighting the risks of systemic MOR targeting .
Synthetic Analogs and Structure-Activity Relationships
Early Synthetic Efforts
The 1987 synthesis of [D-His²]-adrenorphin by Funakoshi et al. demonstrated that substituting D-amino acids at position 2 enhances enzymatic stability without compromising receptor affinity . Key findings from analog studies include:
Analog | Modification | Receptor Activity (vs. Leu-enkephalin) |
---|---|---|
[D-His²]-adrenorphin | D-His at position 2 | 3× higher MOR/KOR activity |
[D-Arg²]-enkephalin | D-Arg at position 2 | No significant change |
Arg⁶,Arg⁷-Val-NH₂ | C-terminal extension | Enhanced MOR selectivity |
Impact of C-Terminal Extensions
Extending the C-terminus with basic residues (e.g., Arg-Arg-Ile-Arg) improves blood-brain barrier penetration but reduces analgesic potency, likely due to increased polarity .
Regional Distribution in the Mammalian Brain
Comparative Analysis with PH-8P
Radioimmunoassay and HPLC studies reveal adrenorphin’s unique distribution in rat brains, contrasting with PH-8P (a related proenkephalin-derived peptide) :
Brain Region | Adrenorphin (pmol/g) | PH-8P (pmol/g) |
---|---|---|
Olfactory bulb | 12.3 ± 1.2 | 2.1 ± 0.3 |
Striatum | 4.7 ± 0.8 | 6.9 ± 0.9 |
Hypothalamus | 3.1 ± 0.5 | 4.2 ± 0.6 |
Brainstem | 2.8 ± 0.4 | 1.8 ± 0.2 |
The olfactory bulb’s high adrenorphin concentration suggests a role in pheromone signaling or neurogenesis, though exact mechanisms remain unclear .
Adrenal Medulla Localization
In adrenal medulla chromaffin cells, adrenorphin co-localizes with catecholamines, implicating it in stress response modulation. Plasma levels rise during acute hypoxia, potentially exacerbating respiratory depression in pathological states .
Chemical and Physical Properties
Adrenorphin’s chemical profile, critical for experimental handling, is summarized below:
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